SKF 83566 is a synthetic benzazepine derivative primarily recognized for its selective antagonism of dopamine D1 receptors. [, , ] It is widely employed in scientific research as a pharmacological tool to investigate the physiological and behavioral roles of D1 receptors in both in vitro and in vivo models. [, , ] Notably, SKF 83566 exhibits stereoselectivity, with the R-enantiomer demonstrating significantly higher potency at D1 receptors compared to its S-counterpart. [, , ]
SKF 83566 exerts its primary pharmacological action by competitively binding to dopamine D1 receptors. [, ] This binding prevents the endogenous ligand, dopamine, from activating the receptor and initiating its downstream signaling cascade. [, , ] Consequently, SKF 83566 effectively inhibits cellular processes mediated by D1 receptor activation, including adenylyl cyclase stimulation and subsequent cAMP production. [, , ]
Investigating D1 Receptor Function: SKF 83566 is widely employed to delineate the roles of D1 receptors in various brain regions, including the striatum, hippocampus, and prefrontal cortex. [, , ] Studies utilizing SKF 83566 have provided valuable insights into the involvement of D1 receptors in motor control, learning, memory, and reward-related behaviors. [, , ]
Modeling Neurological Disorders: By selectively blocking D1 receptors, SKF 83566 has been used to mimic aspects of hypodopaminergic states associated with neurological disorders, such as Parkinson’s disease and schizophrenia. [, , ] This application facilitates the development of novel therapeutic strategies for these debilitating conditions.
Studying Synaptic Plasticity: SKF 83566 has been instrumental in elucidating the role of D1 receptors in synaptic plasticity, a fundamental process underlying learning and memory. [, ] Studies employing SKF 83566 have demonstrated the involvement of D1 receptors in long-term potentiation (LTP) and long-term depression (LTD), crucial mechanisms for strengthening and weakening synaptic connections, respectively. [, ]
Investigating D1 Receptor Interactions: Further research is needed to fully elucidate the complex interplay between D1 receptors and other neurotransmitter systems, including glutamate, GABA, and serotonin. [, ] Understanding these interactions is crucial for developing effective therapeutic strategies for neurological disorders.
Exploring Therapeutic Applications: While SKF 83566 itself is not clinically used, its research applications have paved the way for exploring the therapeutic potential of D1 receptor modulation in various conditions, including Parkinson’s disease, schizophrenia, addiction, and cognitive impairment. [, , ] Future research could focus on developing novel D1 receptor ligands with improved pharmacological properties for clinical use.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6